N-(3-Methanethiosulfonylpropyl) Phenothiazine
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Overview
Description
N-(3-Methanethiosulfonylpropyl) Phenothiazine is a chemical compound with the molecular formula C16H17NO2S3 and a molecular weight of 351.51 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methanethiosulfonylpropyl) Phenothiazine typically involves the reaction of phenothiazine with a methanethiosulfonylpropyl group under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and cost-effectiveness. Safety measures are also crucial during industrial production to handle the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methanethiosulfonylpropyl) Phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-(3-Methanethiosulfonylpropyl) Phenothiazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research, particularly in the study of proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methanethiosulfonylpropyl) Phenothiazine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its versatile chemical properties.
N-(2-Methanethiosulfonylpropyl) Phenothiazine: A similar compound with a different substitution pattern.
N-(4-Methanethiosulfonylpropyl) Phenothiazine: Another variant with a different substitution position.
Uniqueness
N-(3-Methanethiosulfonylpropyl) Phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
10-(3-methylsulfanylsulfonylpropyl)phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S3/c1-20-22(18,19)12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGFKUYZOBPXIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.